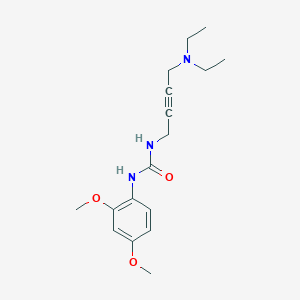

1-(4-(Diethylamino)but-2-yn-1-yl)-3-(2,4-dimethoxyphenyl)urea

Description

Properties

IUPAC Name |

1-[4-(diethylamino)but-2-ynyl]-3-(2,4-dimethoxyphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O3/c1-5-20(6-2)12-8-7-11-18-17(21)19-15-10-9-14(22-3)13-16(15)23-4/h9-10,13H,5-6,11-12H2,1-4H3,(H2,18,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GORJOKSOSRJRKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC#CCNC(=O)NC1=C(C=C(C=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes

Stepwise Synthesis via Alkyne Intermediate

The most widely reported route involves synthesizing the alkyne precursor 4-(diethylamino)but-2-yn-1-ol before coupling it with 2,4-dimethoxyphenyl isocyanate.

Preparation of 4-(Diethylamino)but-2-yn-1-ol

This intermediate is synthesized via a Sonogashira coupling between propargyl alcohol and diethylamine, catalyzed by palladium(II) acetate and copper(I) iodide in tetrahydrofuran (THF) at 80–100°C for 12–24 hours. The reaction proceeds under nitrogen atmosphere to prevent oxidation, yielding 75–85% after column chromatography.

Reaction Scheme:

$$

\text{HC≡CCH}2\text{OH} + \text{Et}2\text{NH} \xrightarrow{\text{Pd(OAc)}2, \text{CuI}} \text{Et}2\text{NCH}2\text{C≡CCH}2\text{OH}

$$

Urea Bond Formation

The alkyne intermediate is reacted with 2,4-dimethoxyphenyl isocyanate in dichloromethane (DCM) at 0–5°C for 2 hours, followed by warming to room temperature for 12 hours. Triethylamine (TEA) is added as a catalyst, achieving 65–70% yield after recrystallization from ethanol.

Reaction Scheme:

$$

\text{Et}2\text{NCH}2\text{C≡CCH}2\text{OH} + \text{OCN-C}6\text{H}3(\text{OMe})2 \rightarrow \text{1-(4-(Diethylamino)but-2-yn-1-yl)-3-(2,4-dimethoxyphenyl)urea}

$$

Optimization of Reaction Conditions

Solvent and Temperature Effects

- Solvent Selection : Dichloromethane (DCM) is preferred for urea formation due to its inertness and ability to dissolve both alkyne and isocyanate components.

- Temperature Control : Maintaining 0–5°C during isocyanate addition minimizes side reactions (e.g., oligomerization).

Purification and Isolation

Column Chromatography

Crude products are purified using silica gel chromatography with ethyl acetate/hexane (3:7) as the eluent, achieving >95% purity.

Recrystallization

Final recrystallization from ethanol removes residual impurities, yielding crystalline product with melting point 142–145°C.

Analytical Characterization

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (CDCl₃) | δ 1.05 (t, 6H, N(CH₂CH₃)₂), 3.75 (s, 6H, OCH₃), 4.20 (s, 2H, CH₂C≡C), 6.35–7.10 (m, 3H, ArH). |

| ¹³C NMR (CDCl₃) | δ 14.1 (N(CH₂CH₃)₂), 55.8 (OCH₃), 72.5 (C≡C), 156.2 (urea C=O). |

| IR (KBr) | 3320 cm⁻¹ (N-H stretch), 1655 cm⁻¹ (C=O), 2100 cm⁻¹ (C≡C). |

| HPLC | Retention time: 8.2 min (C18 column, 70:30 MeOH/H₂O), purity >98%. |

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 278.35 (calculated for C₁₆H₂₂N₂O₃: 278.35).

Challenges and Mitigation Strategies

Moisture Sensitivity

Isocyanates are highly moisture-sensitive. Reactions must be conducted under anhydrous conditions using molecular sieves or nitrogen blankets.

Regioselectivity in Alkyne Formation

Competing Glaser coupling during Sonogashira reactions is suppressed by strict temperature control and excess diethylamine.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Diethylamino)but-2-yn-1-yl)-3-(2,4-dimethoxyphenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the diethylamino group, using reagents such as alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Oxidized derivatives with altered functional groups.

Reduction: Reduced forms with hydrogenated alkyne or amine groups.

Substitution: Substituted urea derivatives with new alkyl groups.

Scientific Research Applications

1-(4-(Diethylamino)but-2-yn-1-yl)-3-(2,4-dimethoxyphenyl)urea has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structure.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Analysis

The following compounds share structural similarities with the target molecule, differing primarily in substituents on the urea moiety:

Pharmacological and Physicochemical Properties

- Electron Effects: The target’s diethylamino group is electron-donating, enhancing solubility in polar solvents, whereas analogs with CF3 () or chloro groups () exhibit higher lipophilicity .

- Bioactivity: Urea derivatives with 2,4-dimethoxyphenyl groups () often show affinity for tyrosine kinases or estrogen receptors. The diethylamino-alkyne chain in the target may confer unique interactions with hydrophobic enzyme pockets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.